3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
3-(Hydroxyimino)-4,7,7-trimethylbicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyimino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives . This method typically involves the use of intermediates such as 1,3-oxazine or γ-lactone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and functionalization can be scaled up for industrial applications, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) for converting the carboxylic acid group to an acyl chloride.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing bioactive molecules, particularly in drug discovery.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a similar structure but different functional groups.
Sordarins: Natural products containing a bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Bioactive natural products with a bicyclic structure.
Uniqueness
3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a hydroxyimino group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar bicyclic compounds, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
3-hydroxyimino-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12-15/h15H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRBNLPONXTVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=NO)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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